molecular formula C6H10FNO2 B145396 Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate CAS No. 126111-11-3

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B145396
CAS No.: 126111-11-3
M. Wt: 147.15 g/mol
InChI Key: PGEIOIOBHIGEMT-UHNVWZDZSA-N
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Description

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthon for Medicinal Applications

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its derivatives have significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as attractive synthons, enabling the efficient creation of useful intermediates like 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters. The methodology using these synthons has led to a reduction in the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal use (Singh & Umemoto, 2011).

2. Organocatalysts in Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving related compounds, are used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, modulate asymmetric chemioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

3. Neuroprotective Applications

Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to this compound, has been identified as a potent and selective agonist for metabotropic glutamate receptor subtypes. It demonstrates significant neuroprotective effects against excitotoxic neuronal death, indicating its potential in the development of neuroprotective drugs (Battaglia et al., 1998).

4. Histamine H3 Receptor Antagonists

Derivatives of this compound have been designed and synthesized as part of a novel series of histamine H3 receptor antagonists. These compounds exhibit good in vitro affinity and selectivity, along with desirable pharmacokinetic properties, indicating their potential in treating conditions related to histamine H3 receptor activity (Gao et al., 2015).

5. Protein Engineering Applications

(2S,4S)-Methylproline, closely related to this compound, has been used in protein engineering, particularly in the modification of the model protein thioredoxin. The stereochemistry of the 4-methyl group in such analogues is crucial for successful incorporation during ribosomal synthesis, indicating the importance of these compounds in protein design (Caporale, O' Loughlin, Ortin, & Rubini, 2022).

Properties

IUPAC Name

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEIOIOBHIGEMT-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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